molecular formula C12H12N2O2S B3037050 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide CAS No. 41306-76-7

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide

Cat. No.: B3037050
CAS No.: 41306-76-7
M. Wt: 248.3 g/mol
InChI Key: MAOSRRBZNPOFSB-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.31 g/mol . This compound is known for its unique structure, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl group attached to a butanethioamide moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide typically involves the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride with a suitable thiol reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity, which make it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)butanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10(17)6-3-7-14-11(15)8-4-1-2-5-9(8)12(14)16/h1-2,4-5H,3,6-7H2,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOSRRBZNPOFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 4
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanethioamide

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